4-(4-Chlorophenyl)-5,5-dimethyldihydrofuran-2(3h)-one 4-(4-Chlorophenyl)-5,5-dimethyldihydrofuran-2(3h)-one
Brand Name: Vulcanchem
CAS No.: 63507-00-6
VCID: VC17290759
InChI: InChI=1S/C12H13ClO2/c1-12(2)10(7-11(14)15-12)8-3-5-9(13)6-4-8/h3-6,10H,7H2,1-2H3
SMILES:
Molecular Formula: C12H13ClO2
Molecular Weight: 224.68 g/mol

4-(4-Chlorophenyl)-5,5-dimethyldihydrofuran-2(3h)-one

CAS No.: 63507-00-6

Cat. No.: VC17290759

Molecular Formula: C12H13ClO2

Molecular Weight: 224.68 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenyl)-5,5-dimethyldihydrofuran-2(3h)-one - 63507-00-6

Specification

CAS No. 63507-00-6
Molecular Formula C12H13ClO2
Molecular Weight 224.68 g/mol
IUPAC Name 4-(4-chlorophenyl)-5,5-dimethyloxolan-2-one
Standard InChI InChI=1S/C12H13ClO2/c1-12(2)10(7-11(14)15-12)8-3-5-9(13)6-4-8/h3-6,10H,7H2,1-2H3
Standard InChI Key DUUOBAFQFSCNLR-UHFFFAOYSA-N
Canonical SMILES CC1(C(CC(=O)O1)C2=CC=C(C=C2)Cl)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereoelectronic Features

The compound’s structure consists of a γ-lactone (dihydrofuran-2(3H)-one) ring fused to a 4-chlorophenyl group at the 4-position and two methyl groups at the 5-position. The IUPAC name, 4-(4-chlorophenyl)-5,5-dimethyloxolan-2-one, reflects this arrangement. Key structural parameters include:

  • Bond angles: The dihydrofuranone ring adopts a puckered conformation, with the lactone carbonyl (C=O\text{C=O}) exhibiting a bond length of approximately 1.21 Å, typical for ketones.

  • Chlorophenyl orientation: The 4-chlorophenyl group lies perpendicular to the lactone ring, minimizing steric clashes with the methyl groups.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC12H13ClO2\text{C}_{12}\text{H}_{13}\text{ClO}_2
Molecular Weight224.68 g/mol
Canonical SMILESCC1(C(CC(=O)O1)C2=CC=C(C=C2)Cl)C
InChI KeyDUUOBAFQFSCNLR-UHFFFAOYSA-N

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (CDCl3_3): Signals at δ 1.33 (s, 3H, -CH3_3), 1.41 (s, 3H, -CH3_3), 2.56–2.87 (m, 2H, H-4), and 7.30–7.42 (m, 5H, aromatic) align with analogous dihydrofuranone derivatives .

  • 13C^{13}\text{C} NMR: Peaks at δ 21.70 (-CH3_3), 24.47 (-CH3_3), 217.35 (C=O), and 140.69 (aromatic C-Cl) confirm the substituent arrangement .

Mass Spectrometry (MS)

Electron ionization (EI) yields a molecular ion peak at m/zm/z 224.1 (M+^+), with fragmentation patterns dominated by loss of CO (m/zm/z 196.1) and Cl (m/zm/z 189.1).

Synthetic Methodologies

Acid-Catalyzed Intramolecular Oxa-Michael Addition

A solvent-free, microwave-assisted protocol enables efficient synthesis. Reacting (E)-1-(4-chlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one with triflic acid (10 mol%) under microwave irradiation (650 W, 9 min) yields the title compound in >85% purity . Key advantages include:

  • Reaction time: Reduced from hours to minutes versus conventional heating.

  • Green chemistry: Eliminates volatile organic solvents.

Table 2: Optimization of Microwave Conditions

ParameterOptimal Value
CatalystTriflic acid (10 mol%)
Temperature120–130°C
Irradiation cycles9 s on / 21 s off
Yield89%

Chemical Reactivity and Functionalization

Lactone Ring Opening

The strained γ-lactone undergoes nucleophilic attack at the carbonyl carbon. For example:

  • Aminolysis: Reaction with primary amines (e.g., benzylamine) in THF produces β-hydroxy amides.

  • Reduction: LiAlH4\text{LiAlH}_4 reduces the lactone to a diol, though over-reduction of the aryl chloride is a concern.

Electrophilic Aromatic Substitution

The 4-chlorophenyl group directs electrophiles to the para position. Nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 introduces a nitro group, enabling further derivatization to amines or azo compounds.

Applications and Biological Relevance

Pharmaceutical Intermediate

The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, hydrogenation of the lactone and subsequent carboxylation yields analogues of ibuprofen.

Future Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets like cyclooxygenase-2 (COX-2).

  • Asymmetric Synthesis: Develop enantioselective routes using chiral Brønsted acid catalysts.

  • Polymer Chemistry: Explore ring-opening polymerization for biodegradable plastics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator